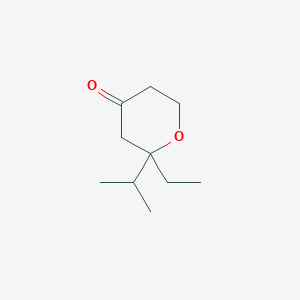
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an aldehyde with a suitable diene in the presence of a Lewis acid catalyst can lead to the formation of the dihydropyran ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of tetrahydropyran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction may produce tetrahydropyran derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-isopropyldihydro-2H-pyran-4(3H)-one
- 2-Ethyl-2-propyldihydro-2H-pyran-4(3H)-one
- 2-Ethyl-2-isobutyldihydro-2H-pyran-4(3H)-one
Uniqueness
2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness can make it particularly valuable for certain applications where specific structural features are required.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-ethyl-2-propan-2-yloxan-4-one |
InChI |
InChI=1S/C10H18O2/c1-4-10(8(2)3)7-9(11)5-6-12-10/h8H,4-7H2,1-3H3 |
InChI 键 |
OQPGRUFOWRNUPX-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(=O)CCO1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)


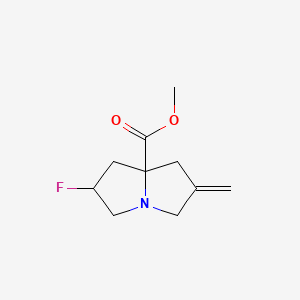
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
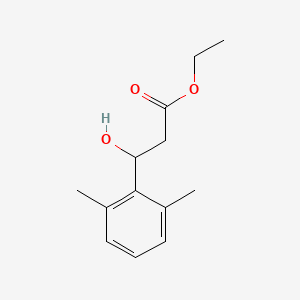

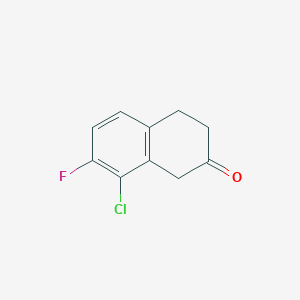
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
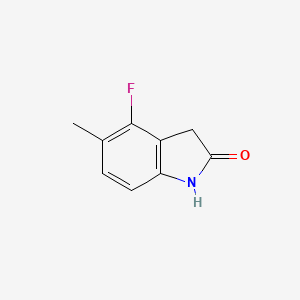

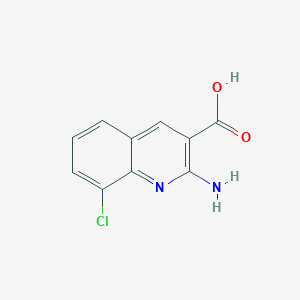
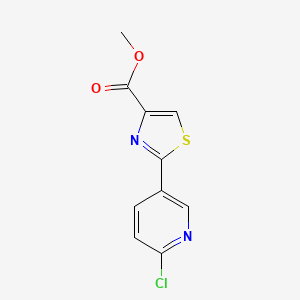
![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
